

# Comparative Potency of Lopinavir and its Metabolites: A Guide for Researchers

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## Compound of Interest

Compound Name: *Lopinavir Metabolite M-1*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the relative potency of the HIV protease inhibitor Lopinavir and its major metabolites, with a focus on M-1. The information herein is supported by experimental data to aid in understanding their therapeutic potential and metabolic activity.

Lopinavir, a critical component of antiretroviral therapy, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process results in the formation of several metabolites, with M-1, M-3, and M-4 being the most predominant. Understanding the antiviral activity of these metabolites is crucial for a complete picture of Lopinavir's efficacy and pharmacological profile.

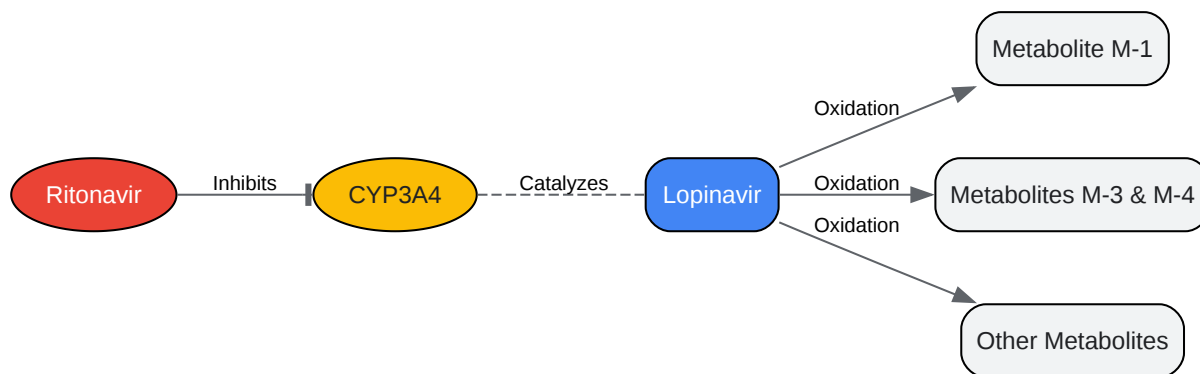
## Quantitative Comparison of Antiviral Potency

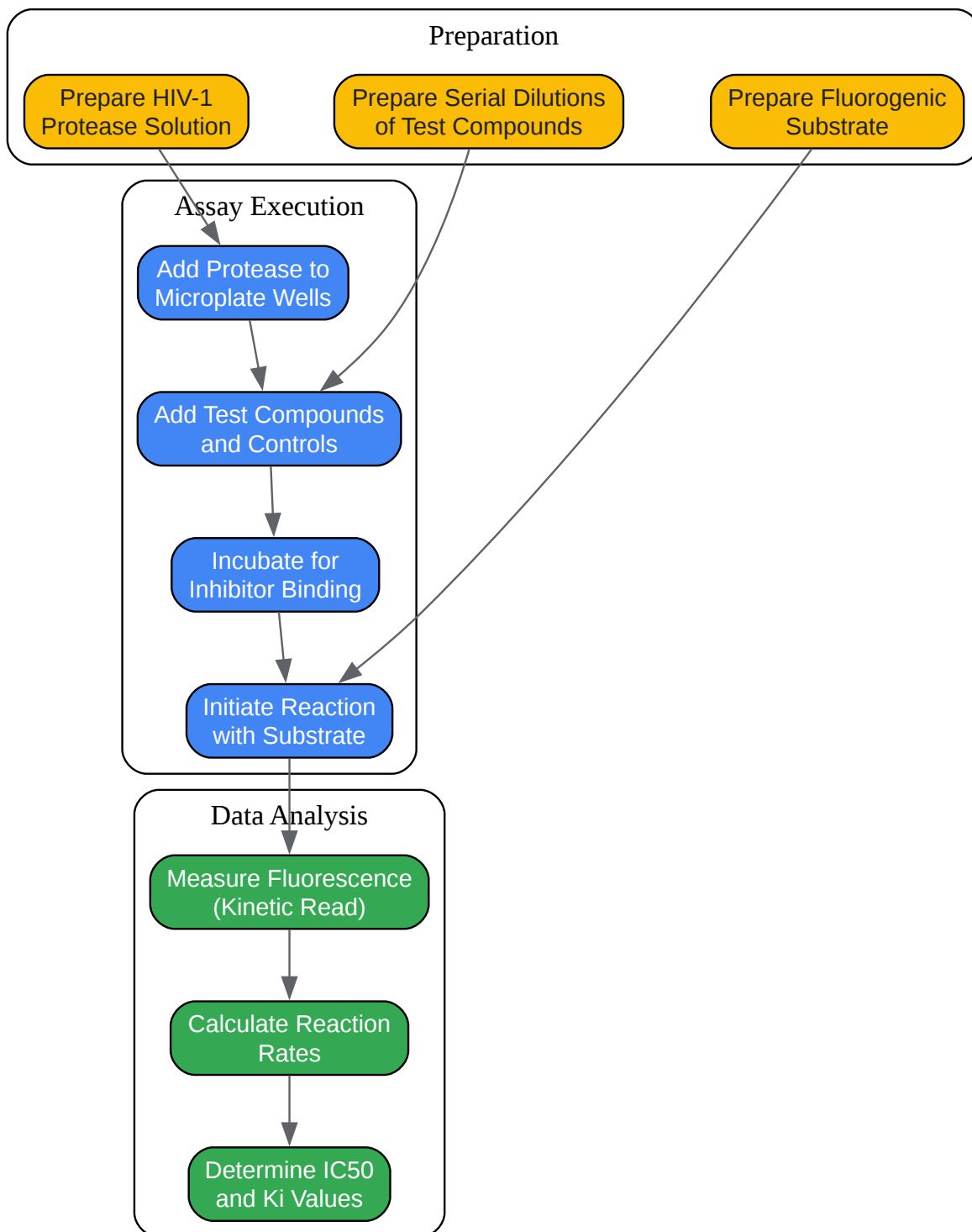
The following table summarizes the in vitro potency of Lopinavir and its primary metabolite, M-1, against HIV. Data for metabolites M-3 and M-4 are qualitatively described as comparable to the parent drug.

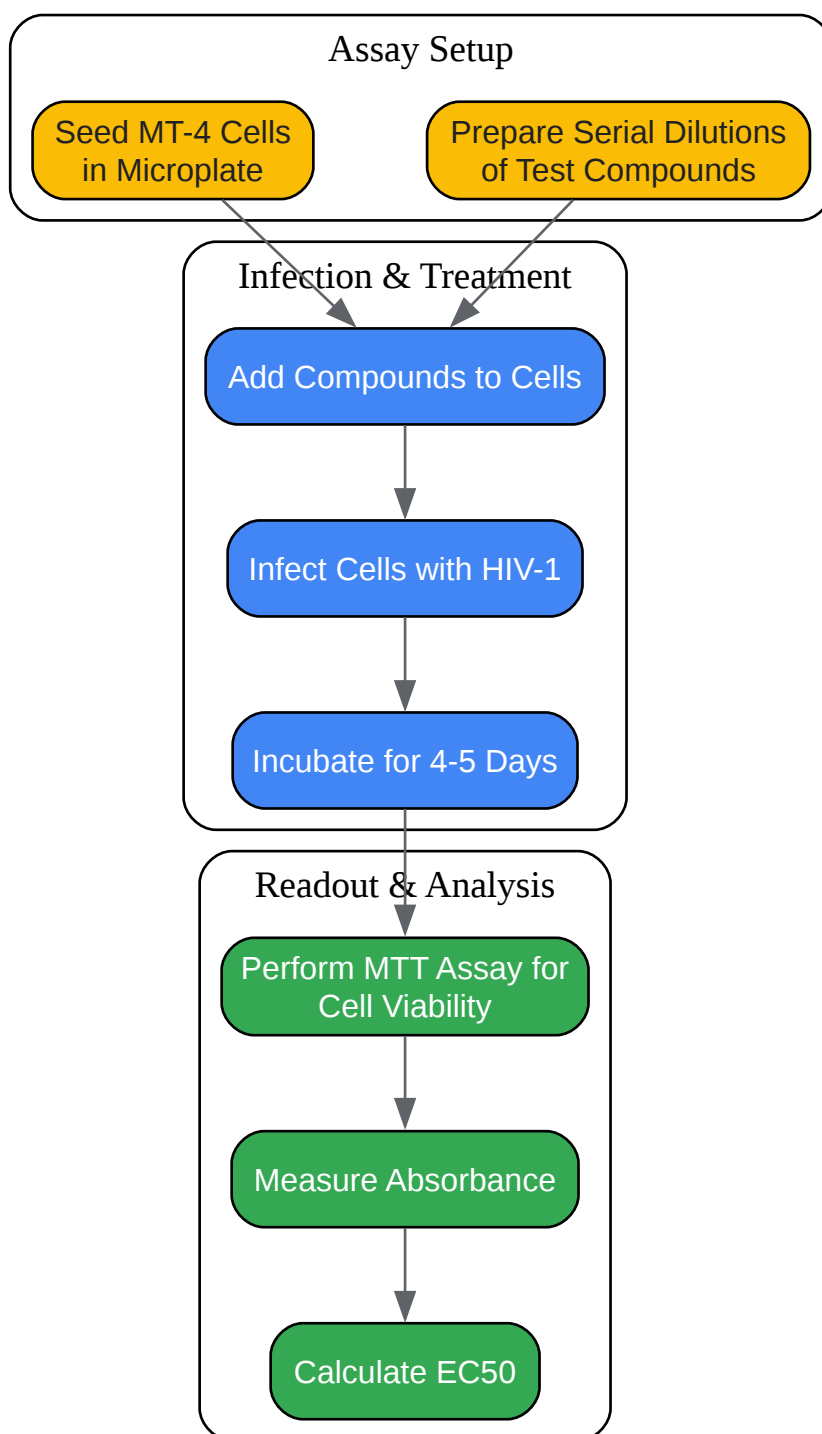
Compound	Inhibition Constant (Ki) against HIV Protease	50% Effective Concentration (EC50) against HIV in MT-4 cells
Lopinavir	1.3 - 3.6 pM	6.5 nM (in Peripheral Blood Mononuclear Cells)
Metabolite M-1	0.7 pM[1]	1.413 μM (in the presence of 50% human serum)
Metabolite M-3/M-4	Potency comparable to Lopinavir	Not explicitly quantified in the reviewed literature.

## Lopinavir Metabolism and Pathway

Lopinavir is almost exclusively metabolized by the hepatic CYP3A isozyme[2]. The major oxidative metabolites identified are M-1, M-3, and M-4[3]. The metabolic pathway is significantly inhibited by Ritonavir, a potent CYP3A inhibitor, which is co-administered with Lopinavir to "boost" its plasma concentrations and therapeutic efficacy[2].







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## References

- [1. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. go.drugbank.com \[go.drugbank.com\]](#)
- [3. Lopinavir | C37H48N4O5 | CID 92727 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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